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Compound of Interest

Compound Name:
3-(Propan-2-yl)-1,4-diazepan-2-

one

CAS No.: 1516979-48-8

Cat. No.: B2917426

Get Quote

Executive Summary The 1,4-diazepan-2-one scaffold, particularly within the 1,4-

benzodiazepin-2-one subclass, represents a privileged structure in medicinal chemistry, serving

as the core for anxiolytics, anticonvulsants, and novel kinase inhibitors. Accurate structural

elucidation of these seven-membered lactams requires a nuanced understanding of their gas-

phase dissociation behavior. This guide provides a definitive analysis of their electrospray

ionization (ESI) fragmentation patterns, distinguishing them from structural isomers (1,5-

benzodiazepines) and ring-contracted analogs (piperazinones).

Introduction: The Diazepan-2-one Scaffold in Mass
Spectrometry
The diazepan-2-one core consists of a seven-membered ring containing two nitrogen atoms

and a ketone functionality. In drug development, this is most frequently encountered as the 1,4-

benzodiazepin-2-one system (e.g., Diazepam, Nordazepam).
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From a mass spectrometry perspective, these molecules are highly responsive to Electrospray

Ionization (ESI) in positive mode (

) due to the basicity of the imine nitrogen (N4) and the amide functionality. Unlike electron
impact (EI) ionization, which induces extensive non-specific fragmentation, ESI-MS/MS yields
controlled, structurally diagnostic product ions essential for metabolite identification and
impurity profiling.

Core Structural Challenges
Ring Stability: The seven-membered ring is kinetically stable but thermodynamically prone to

contraction under collision-induced dissociation (CID).

IsomericDifferentiation: Distinguishing 1,4-diazepan-2-ones from 1,5-diazepan-2-ones or

quinazolinones relies heavily on specific ring-opening pathways that are not immediately

obvious in full-scan MS.

Comparative Analysis: Diazepan-2-ones vs.
Alternatives
To validate the identity of a diazepan-2-one, one must compare its behavior against common

structural analogs. The following table contrasts the fragmentation signatures of the target

scaffold against its primary "competitors" in synthesis and metabolism.

Table 1: Comparative Fragmentation Signatures
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Feature
1,4-Benzodiazepin-

2-ones (Target)
1,5-Benzodiazepin-

2-ones (Isomer)
Piperazinones

(Ring-Contracted)

Primary Neutral Loss
CO (28 Da) followed

by ring contraction.

Ethyl formate /

Glyoxal fragments.

Ketene (42 Da) or

internal ring cleavage.

Ring Cleavage Site
C2-N1 and C3-C4

bonds.

N1-C2 and C3-C4

bonds.

Cross-ring cleavage

(C-C and C-N).

Diagnostic Ion

[M+H-CO]⁺ (Ring

contraction to

quinazoline).

m/z 119

(Benzimidazole

derivative).

m/z 70/56 (Immonium

ions).

Low Mass Region
Benzonitrile cation

(m/z 103/104).

Benzenoid fragments.

[1]

Alkyl-amine

fragments.

Collision Energy (CE) Moderate (20-35 eV).
Low to Moderate (15-

30 eV).

High (>35 eV) due to

ring stability.

Analyst Insight: The presence of an intense

peak is the hallmark of the 1,4-diazepan-2-one system. If you observe a loss of 42

Da (ketene) instead, suspect a piperazinone or an acyclic impurity.

Fragmentation Mechanisms and Pathways[2][3][4]
[5]
The fragmentation of protonated 1,4-diazepan-2-ones follows a distinct, stepwise degradation

pathway governed by the stability of the resulting carbocations.

Pathway A: The Ring Contraction (Primary)
The most abundant pathway involves the elimination of carbon monoxide (CO) from the lactam

carbonyl.
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Protonation: Occurs preferentially at N4 (imine).

Ring Opening: The C2-N1 bond cleaves.

Elimination: CO is expelled (neutral loss of 28 Da).

Recyclization: The resulting ion contracts to form a stable 6-membered quinazoline-like

cation.

Pathway B: The Nitrile Elimination (Secondary)
Following the loss of CO, the contracted ring often undergoes further fragmentation:

Loss of Benzonitrile: The quinazoline intermediate expels a nitrile species (often benzonitrile

in phenyl-substituted derivatives), yielding a characteristic ion at m/z 154 (for chloro-

substituted analogs).

Loss of HCN/ACN: In alkyl-substituted diazepanones, losses of hydrogen cyanide (27 Da) or

acetonitrile (41 Da) are common.

Pathway C: Substituent-Specific Losses
Halogens: Chloro-derivatives show a distinct loss of radical Cl or HCl, though this is less

favorable than CO loss in ESI.

N-Oxides: If the molecule is an N-oxide metabolite, a sharp loss of 16 Da (Oxygen) or 17 Da

(OH radical) precedes all other fragmentation.

Visualization of Fragmentation Logic
The following diagram illustrates the decision tree and fragmentation pathway for a generic 7-

chloro-1-methyl-5-phenyl-1,4-diazepan-2-one (Diazepam analog).
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Precursor Ion [M+H]+
m/z 285

Ring Opening
(Unstable Intermediate)

CID Activation

[M+H - Cl]+
m/z 249

(Minor Pathway)

- HCl (36 Da)

[M+H - CO]+
m/z 257

(Ring Contraction)

- CO (28 Da)

[M+H - CO - CH3NH2]+
m/z 226

- CH3NH2

[M+H - CO - Benzonitrile]+
m/z 154

(Chloro-aniline derivative)

- PhCN (103 Da)

Click to download full resolution via product page

Figure 1: Stepwise fragmentation tree for a standard 1,4-benzodiazepin-2-one under ESI-

MS/MS conditions.

Experimental Protocol: Validated Workflow
To replicate these patterns for structural confirmation, use the following protocol. This workflow

is optimized for Triple Quadrupole (QqQ) or Q-TOF instruments.

Step 1: Sample Preparation
Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or 100 ng/mL for LC-MS

injection.

Rationale: Formic acid ensures complete protonation of the N4 nitrogen, maximizing

sensitivity in positive mode [1].
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Step 2: LC-MS Conditions
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes. Diazepan-2-ones are typically lipophilic and elute

mid-gradient.

Step 3: MS/MS Parameters (Source-Dependent)
Ionization: ESI Positive (+)[2]

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V (Keep moderate to prevent in-source fragmentation of the labile lactam

ring).

Collision Energy (CE):

Screening: Apply a ramp (10–50 eV) to capture both the parent and deep fragments.

Quantification: 25 eV is optimal for the [M+H-CO]⁺ transition.

Structural ID: 40 eV is required to generate the lower mass diagnostic ions (m/z 154).

Data Summary: Characteristic Ions
The following table summarizes the specific ions expected for a generic 1,4-benzodiazepin-2-

one core.
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Fragment Type m/z (Generic) Origin / Mechanism

Precursor [M+H]⁺ Protonated molecule.

Primary Fragment [M+H - 28]⁺

Loss of Carbon Monoxide

(CO). Ring contraction to

quinazoline.

Secondary Fragment [M+H - 28 - 17]⁺

Loss of Ammonia (NH₃) or

amine substituent from the

contracted ring.

Deep Fragment [M+H - 28 - 103]⁺

Loss of Benzonitrile (PhCN).

Leaves the halogenated

aniline core.

Ring Cleavage m/z 228

Specific ring opening with loss

of substituent (e.g., -CH₃NCO)

[2].[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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